molecular formula C5H5ClN2O B185298 4-Chloro-6-methoxypyrimidine CAS No. 26452-81-3

4-Chloro-6-methoxypyrimidine

Cat. No. B185298
CAS RN: 26452-81-3
M. Wt: 144.56 g/mol
InChI Key: KLJGSQVYUGQOAW-UHFFFAOYSA-N
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Patent
US04997835

Procedure details

3 g of 4,6-dichloropyrimidine were dissolved in 30 ml of dried methanol and mixed dropwise at -10° C. with a solution of 0.46 g of sodium in 20 ml of dried methanol and stirred at -10° C. for 5 hours and at room temperature for 12 hours. The solution was rotated in, the residue taken up with 50 ml of dichloromethane and a little activated carbon was added. After filtration, rotation in to dryness took place. The initially liquid residue became crystalline solid when left to stand. 2.5 g of 4-chloro-6-methoxypyrimidine were obtained.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6](Cl)[N:5]=[CH:4][N:3]=1.[Na].ClCCl.[CH3:13][OH:14]>>[Cl:1][C:2]1[CH:7]=[C:6]([O:14][CH3:13])[N:5]=[CH:4][N:3]=1 |^1:8|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0.46 g
Type
reactant
Smiles
[Na]
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
stirred at -10° C. for 5 hours and at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
a little activated carbon was added
FILTRATION
Type
FILTRATION
Details
After filtration, rotation in to dryness
WAIT
Type
WAIT
Details
left

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC1=NC=NC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.